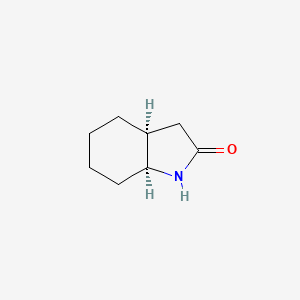

rel-(3aR,7aR)-Octahydro-2H-indol-2-one

Description

Properties

CAS No. |

1195-13-7 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

(3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydroindol-2-one |

InChI |

InChI=1S/C8H13NO/c10-8-5-6-3-1-2-4-7(6)9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m1/s1 |

InChI Key |

GFOOVKOSROWXAZ-RNFRBKRXSA-N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Biological activity of octahydro-2H-indol-2-one derivatives

An In-Depth Technical Guide to the Biological Activity of Octahydro-2H-indol-2-one Derivatives

Executive Summary

The octahydro-2H-indol-2-one scaffold, a saturated derivative of the well-known oxindole core, has emerged as a "privileged structure" in modern medicinal chemistry. Its unique three-dimensional conformation and synthetic tractability provide a robust framework for the development of novel therapeutic agents. This technical guide offers a comprehensive exploration of the diverse biological activities exhibited by these derivatives, grounded in recent scientific literature. We will delve into their anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties, elucidating the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing not only a survey of the field but also actionable experimental protocols and structure-activity relationship insights to guide future discovery efforts.

The Octahydro-2H-indol-2-one Core: A Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and FDA-approved drugs.[1][2] Its derivative, the 2-indolinone (oxindole), serves as the foundation for numerous clinically successful drugs, particularly in oncology.[3] The hydrogenation of this bicyclic system to yield the octahydro-2H-indol-2-one core introduces stereochemical complexity and conformational rigidity, features that are highly desirable for achieving selective and potent interactions with biological targets. This structural evolution from a flat aromatic system to a three-dimensional saturated scaffold allows for the precise spatial orientation of functional groups, enabling a new dimension of pharmacological targeting.

Caption: Evolution from the aromatic indole to the saturated octahydro-2H-indol-2-one scaffold.

Synthesis: Building the Core and Its Analogs

The synthesis of octahydro-2H-indol-2-one derivatives often leverages established methods for indole and oxindole synthesis, followed by catalytic hydrogenation.[2] However, more direct and stereoselective methods are continuously being developed. Multi-component reactions (MCRs) have proven particularly efficient for generating libraries of substituted derivatives in a single step, offering a green and economical approach.[4] The functionalization of the core, especially at the C3 position, is critical for tuning biological activity and has been achieved through various metal-catalyzed and metal-free reactions.[5]

Caption: Generalized workflow for the synthesis of octahydro-2H-indol-2-one derivatives.

A Spectrum of Biological Activities

The versatility of the octahydro-2H-indol-2-one scaffold is reflected in its broad range of pharmacological effects.

Anticancer Activity

Derivatives of the related 2-indolinone core are well-established as potent anticancer agents, with several, such as Sunitinib, approved for clinical use.[3] These compounds often function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation, angiogenesis, and metastasis.[3] By blocking the ATP-binding site of RTKs like VEGFR, they inhibit downstream signaling pathways.[3] Fused indole derivatives have also shown significant anticancer properties against various human cancer cell lines, including colon, breast, and lung cancer cells.[6] Some novel indolin-2-one derivatives bearing a 4-thiazolidinone moiety have demonstrated remarkable cytotoxicity and selectivity against colon (HT-29) and lung (H460) cancer cell lines, with IC50 values in the nanomolar range.[7] The mechanism often involves the induction of apoptosis, a form of programmed cell death.[8]

Caption: Mechanism of RTK inhibition by octahydro-2H-indol-2-one derivatives.

Table 1: Anticancer Activity of Selected Indole/Indolinone Derivatives

| Compound ID | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Compound 5h | HT-29 (Colon) | IC50 = 0.016 µmol/L | [7] |

| Compound 5h | H460 (Lung) | IC50 = 0.0037 µmol/L | [7] |

| Compound 5 | SW-620 (Colon) | IC50 = 39.7 µM | [6] |

| Compound 6 | HCT-15 (Colon) | IC50 = 46.6 µM | [6] |

| Indole Conjugate (R=2,4-Cl2) | MCF-7 (Breast) | IC50 = 12.2 µM |[8] |

Antimicrobial and Antifungal Activity

The indole nucleus is a common feature in compounds exhibiting potent antimicrobial properties.[1][9] Various derivatives of 1,3-dihydro-2H-indol-2-one have demonstrated a wide spectrum of activity, including antibacterial, antifungal, and antitubercular effects.[10] These compounds have been tested against a panel of human pathogens, including Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria such as Staphylococcus aureus.[10][11] Significant antifungal activity has also been reported against strains like Candida albicans and Aspergillus niger.[10][11]

Table 2: Antimicrobial Spectrum of Indole Derivatives

| Organism | Type | Activity Noted | References |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Significant Antibacterial | [10][11][12] |

| Bacillus subtilis | Gram-positive Bacteria | Significant Antibacterial | [10][13] |

| Escherichia coli | Gram-negative Bacteria | Significant Antibacterial | [10][11][13] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Significant Antibacterial | [10][11] |

| Mycobacterium tuberculosis | Acid-fast Bacteria | Antitubercular | [10] |

| Candida albicans | Fungus | Significant Antifungal | [10][12] |

| Aspergillus niger | Fungus | Significant Antifungal |[10][11] |

Antiviral Activity

A promising frontier for octahydro-2H-indol-2-one derivatives is in the development of broad-spectrum antiviral agents. Recently, an octahydroindole-based peptidomimetic inhibitor was designed that showed potent activity against coronaviruses, including HCoV-OC43 and SARS-CoV-2.[14] This compound acts as a covalent inhibitor of the main protease (Mpro), an enzyme essential for viral replication.[14] The lead compound exhibited broad-spectrum anticoronavirus activity with EC50 values in the low micromolar to nanomolar range and also displayed potent activity against Enterovirus 71 (EV71).[14] Importantly, this derivative showed improved oral bioavailability, a critical parameter for clinical translation.[14]

Anticonvulsant Properties

Epilepsy is a chronic neurological disorder for which new therapeutics are continuously sought.[15] The indole scaffold has been identified as a promising starting point for designing novel anticonvulsant agents.[10][15][16] Synthetic derivatives are typically evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.[15][17] Several series of indole derivatives have shown significant activity in these models, suggesting their potential to suppress seizure activity and prevent its spread within the brain.[15][18]

Anti-inflammatory Effects

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, and many, like Indomethacin, are built upon an indole core.[1][19] The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[20] Newer indole derivatives have been specifically designed as selective COX-2 inhibitors.[20][21] This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[20] Synthesized indole-based Schiff bases have shown potent anti-inflammatory activity, with some compounds exhibiting inhibition of carrageenan-induced paw edema comparable to the reference drug indomethacin.[20][21]

Central Nervous System (CNS) and Receptor Binding

The structural features of indol-2-one derivatives make them suitable ligands for various CNS receptors. They have been explored for activity in neurological conditions including Parkinson's disease, schizophrenia, depression, and anxiety.[22] One area of significant interest is their interaction with dopamine receptors.[23] Specific indolin-2-one derivatives with piperazinylbutyl side chains have been synthesized and shown to have a remarkable affinity and selectivity for the dopamine D4 receptor, with Ki values in the nanomolar range.[23] This highlights their potential as targeted ligands for treating psychiatric and neurological disorders.[23][24]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this field, standardized protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of octahydro-2H-indol-2-one derivatives.

Protocol: Synthesis of a 3-Substituted Indolin-2-one Schiff Base

This protocol is adapted from methodologies used for creating indole-based Schiff bases, which are frequently evaluated for anti-inflammatory and antimicrobial activity.[21]

Objective: To synthesize a representative N'-[(E)-(substituted phenyl)methylidene]acetohydrazide derivative of 2-indolinone.

Materials:

-

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (1)

-

Substituted benzaldehyde (e.g., 3-nitrobenzaldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

TLC plates

Procedure:

-

Reactant Setup: In a 100 mL round-bottom flask, dissolve 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (1.0 mmol) in 20 mL of absolute ethanol.

-

Aldehyde Addition: To this solution, add the substituted benzaldehyde (1.0 mmol) followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Equip the flask with a condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours, with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 ethyl acetate:hexane). The disappearance of starting materials and the appearance of a new spot indicates product formation.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. If not, reduce the volume of the solvent under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using spectral techniques such as IR, ¹H NMR, and Mass Spectrometry to confirm its structure.[11]

Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[10]

Objective: To determine the MIC of a synthesized octahydro-2H-indol-2-one derivative.

Materials:

-

Synthesized test compound

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Positive control antibiotic (e.g., Ampicillin)

-

Incubator (37°C)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

-

Serial Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of the compound. Add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock compound solution (appropriately diluted from the main stock) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well (1-11) is 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by using a plate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Conclusion and Future Directions

The octahydro-2H-indol-2-one scaffold and its close relatives represent a remarkably fruitful platform for the discovery of new therapeutic agents. Their chemical tractability and diverse pharmacological profile—spanning oncology, infectious diseases, and neurology—confirm their status as a privileged core in drug development.[1][3][22] Future research should focus on leveraging stereoselective synthesis to explore the complex chemical space offered by this 3D scaffold. Furthermore, integrating computational docking studies with synthesis can rationalize structure-activity relationships and accelerate the design of next-generation inhibitors with enhanced potency and selectivity.[25][26] As our understanding of disease pathways deepens, the versatility of the octahydro-2H-indol-2-one framework will undoubtedly continue to yield novel candidates to address pressing global health challenges.

References

- Vertex AI Search. (2026, February 12).

-

PubMed. (2011, November 15). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. [Link]

-

Semantic Scholar. (2011, May-June). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. [Link]

- PubMed. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.

-

PubMed. (2025, June 12). Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. [Link]

- ResearchGate. (n.d.). Indole: The molecule of diverse biological activities.

-

MDPI. (2021, December 15). Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. [Link]

- Bentham Science. (n.d.).

-

MDPI. (2018, May 24). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. [Link]

-

PubMed. (2015, August 15). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. [Link]

-

MDPI. (2024, July 10). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]

- World Journal of Biology Pharmacy and Health Sciences. (2023, January 7).

- Google Patents. (n.d.).

-

Growing Science. (2023, June 27). Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents. [Link]

-

PMC. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. [Link]

-

Letters in Applied NanoBioScience. (2020, April 16). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. [Link]

- ResearchGate. (2025, October 12).

- IJIRT. (n.d.). A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities.

- ResearchGate. (2025, August 6). (PDF) INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW.

-

PMC. (2023, January 6). Biologically Oriented Hybrids of Indole and Hydantoin Derivatives. [Link]

- ScienceDirect. (n.d.).

-

PubMed. (n.d.). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. [Link]

- IntechOpen. (2023, March 8). The Biological and Pharmacological Potentials of Indole-based Heterocycles.

-

Growing Science. (2023, June 10). An overview on 2-indolinone derivatives as anticancer agents. [Link]

-

PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]

-

MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

- IISER Pune. (n.d.). C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES.

- Pharmacophore. (n.d.). INDOLE DERIVATIVES WITH ANTICONVULSANT ACTIVITY AGAINST TWO SEIZURE MODELS.

-

PMC. (n.d.). Current Research on Antiepileptic Compounds. [Link]

- ResearchGate. (n.d.). 2D diagrams of the (2a-2f)

- LinkedIn. (n.d.). Mechanism of Action of Many Drugs Depend on Enzyme Inhibition.

-

Eurekaselect. (2022, June 15). Synthesis, Characterization and Anti-Convulsant Activity of Novel Substituted Oxadiazole Derivatives. [Link]

-

PubMed. (2021, November 1). Synthesis of indole derivatives as diabetics II inhibitors and enzymatic kinetics study of α-glucosidase and α-amylase along with their in-silico study. [Link]

- ACS Publications. (2024, June 18).

- Progress in Chemical and Biochemical Research. (2025, May 26).

-

PMC. (n.d.). Structurally constrained hybrid derivatives containing octahydrobenzo[g or f]quinoline moieties for dopamine D2 and D3 receptors. [Link]

-

PMC. (2022, July 15). Enzymes Inhibition and Antioxidant Potential of Medicinal Plants Growing in Oman. [Link]

- MDPI. (n.d.).

Sources

- 1. ijirt.org [ijirt.org]

- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. wjbphs.com [wjbphs.com]

- 10. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. turkjps.org [turkjps.org]

- 13. nanobioletters.com [nanobioletters.com]

- 14. Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmacophorejournal.com [pharmacophorejournal.com]

- 16. pcbiochemres.com [pcbiochemres.com]

- 17. Current Research on Antiepileptic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijmspr.in [ijmspr.in]

- 19. mdpi.com [mdpi.com]

- 20. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]

- 22. nbinno.com [nbinno.com]

- 23. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structurally constrained hybrid derivatives containing octahydrobenzo[g or f]quinoline moieties for dopamine D2 and D3 receptors: Binding characterization at D2/D3 receptors and elucidation of a pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. pioneerpublisher.com [pioneerpublisher.com]

Methodological & Application

Application Notes & Protocols: The Use of Octahydro-2H-indol-2-one in Asymmetric Synthesis

Abstract

The octahydro-2H-indol-2-one scaffold, a bicyclic γ-lactam, represents a conformationally constrained proline bioisostere of significant interest in medicinal chemistry and drug development. Its rigid framework is a valuable design element for creating sophisticated peptidomimetics, influencing peptide secondary structures, and enhancing metabolic stability. This guide provides an in-depth exploration of the role of enantiomerically pure octahydro-2H-indol-2-one as a versatile chiral building block in asymmetric synthesis. We will detail its preparation via diastereoselective methods and its subsequent application in stereocontrolled functionalization, focusing on the principles of substrate-controlled synthesis. The protocols herein are designed for researchers and drug development professionals seeking to leverage this powerful scaffold for the creation of complex, stereochemically defined molecules.

Introduction: The Strategic Value of the Octahydro-2H-indol-2-one Scaffold

In the landscape of asymmetric synthesis, the quest for molecular scaffolds that offer both structural rigidity and predictable stereochemical control is paramount.[1] The octahydro-2H-indol-2-one core has emerged as a privileged structure, primarily due to its function as a constrained analog of the amino acid proline. This structural constraint is crucial in the design of therapeutic agents, as it reduces conformational flexibility, often leading to higher binding affinity and selectivity for biological targets.

Unlike traditional chiral auxiliaries that are temporarily installed and removed, the octahydro-2H-indol-2-one scaffold is often incorporated into the final target molecule.[2] Its inherent chirality is leveraged to direct the stereochemical outcome of subsequent transformations, particularly at the α-carbon to the lactam carbonyl. This substrate-controlled approach is a powerful strategy for building multiple stereocenters with high fidelity. This document will focus on two key stages: the asymmetric synthesis of the core scaffold itself and its subsequent use in diastereoselective alkylation reactions.

Asymmetric Synthesis of the Chiral Lactam Core

The generation of enantiomerically pure octahydro-2H-indol-2-one is the critical first step. A robust strategy involves a diastereoselective cyclocondensation reaction, which can be viewed as a dynamic kinetic resolution of a racemic starting material. One effective method utilizes a chiral amine, such as (R)-phenylglycinol, to react with a racemic γ-keto acid, leading to the formation of a tricyclic intermediate that locks in the desired stereochemistry. Subsequent reductive cleavage yields the desired enantiopure bicyclic lactam.[3]

The causality behind this stereoselectivity lies in the formation of a thermodynamically favored tricyclic oxazoloindolone lactam, which proceeds through a chiral N-acyliminium ion intermediate. The facial selectivity of the cyclization is directed by the stereocenter of the phenylglycinol auxiliary.[3][4]

Caption: Workflow for the asymmetric synthesis of the octahydro-2H-indol-2-one core.

Application: Diastereoselective α-Alkylation

With the enantiopure octahydro-2H-indol-2-one scaffold in hand, its rigid bicyclic structure can be exploited to direct the stereochemistry of further modifications. A cornerstone application is the diastereoselective alkylation of the α-carbon. This process involves the formation of a chiral enolate, which is then quenched with an electrophile.

Principle of Diastereoselection:

-

N-Acylation: The lactam nitrogen is first acylated (e.g., with a Boc or Cbz group) to enhance the acidity of the α-proton and to provide a chelating site.

-

Enolate Formation: Treatment with a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) generates a rigid, chelated (Z)-enolate.[1]

-

Stereocontrolled Alkylation: The concave face of the bicyclic system is sterically shielded by the fused cyclohexane ring. Consequently, an incoming electrophile (e.g., an alkyl halide) preferentially approaches from the less hindered convex face, resulting in the formation of a single major diastereomer.[5]

Caption: Mechanism of diastereoselective α-alkylation of the chiral lactam scaffold.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: N-Acylation of (3aS,7aS)-Octahydro-2H-indol-2-one

This protocol describes the protection of the lactam nitrogen, a prerequisite for efficient and selective deprotonation.

Materials:

-

(3aS,7aS)-Octahydro-2H-indol-2-one (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve (3aS,7aS)-octahydro-2H-indol-2-one in anhydrous DCM in a flame-dried, round-bottom flask under an argon atmosphere.

-

Add DMAP, followed by the dropwise addition of a solution of Boc₂O in DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the N-Boc protected lactam.

Protocol 2: Diastereoselective α-Benzylation

This protocol details the stereocontrolled introduction of a benzyl group at the α-position.

Materials:

-

N-Boc-(3aS,7aS)-octahydro-2H-indol-2-one (1.0 equiv)

-

Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF) (1.1 equiv)

-

Benzyl bromide (BnBr) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Ethyl Acetate

-

Anhydrous MgSO₄

Procedure:

-

To a flame-dried, three-necked flask under argon, dissolve the N-Boc protected lactam in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add NaHMDS solution dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[5]

-

Add freshly distilled benzyl bromide dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 4-6 hours. Monitor progress by TLC.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature. Add water and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify by flash chromatography to isolate the benzylated product. Determine diastereomeric ratio (d.r.) by ¹H NMR spectroscopy.

| Electrophile | Base | Temp (°C) | Typical Yield | Typical d.r. |

| Benzyl Bromide | NaHMDS | -78 | 75-85% | >95:5 |

| Allyl Iodide | LDA | -78 | 70-80% | >95:5 |

| Methyl Iodide | KHMDS | -78 | 80-90% | >98:2 |

Table 1: Representative data for the diastereoselective alkylation of N-Boc-(3aS,7aS)-octahydro-2H-indol-2-one.

Protocol 3: Auxiliary Cleavage to Form Chiral Carboxylic Acid

This protocol demonstrates the conversion of the α-alkylated lactam into a valuable chiral carboxylic acid derivative, showcasing the utility of the scaffold in transferring chirality.

Materials:

-

α-Alkylated N-Boc lactam (1.0 equiv)

-

Lithium hydroxide (LiOH) (4.0 equiv)

-

Hydrogen peroxide (H₂O₂, 30% solution) (4.0 equiv)

-

Tetrahydrofuran (THF) / Water (3:1 mixture)

-

Sodium sulfite (Na₂SO₃)

-

1 M HCl

-

Ether

Procedure:

-

Dissolve the α-alkylated lactam in a THF/water mixture and cool to 0 °C.

-

Add hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.

-

Stir the reaction at 0 °C for 4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite to reduce excess peroxide.

-

Concentrate the mixture in vacuo to remove the THF.

-

Wash the aqueous residue with ether to remove any non-polar byproducts.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the acidified aqueous layer three times with ether.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the desired enantiomerically enriched carboxylic acid.[1]

Conclusion

The octahydro-2H-indol-2-one core is a powerful and versatile platform for modern asymmetric synthesis. While not a classical "auxiliary" in the transient sense, its role as a permanently incorporated, stereodirecting scaffold is invaluable. The protocols detailed in this guide provide a framework for the enantioselective synthesis and subsequent diastereoselective functionalization of this important bicyclic lactam. The high degree of stereocontrol achievable makes it a compelling choice for the synthesis of complex chiral molecules, particularly in the fields of pharmaceutical discovery and natural product synthesis.

References

-

Marbán-González, A., et al. (2021). Stereocontrolled Synthesis of Enantiopure cis-Fused Octahydroisoindolones via Chiral Oxazoloisoindolone Lactams. The Journal of Organic Chemistry, 86(23), 16361–16368. Available at: [Link]]

-

Ghirardi, E., et al. (2016). Stereocontrolled Access to Enantiopure 7-Substituted cis- and trans-Octahydroindoles. Organic Letters, 18(22), 5836–5839. Available at: [Link]

-

Amat, M., et al. (2016). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. The Journal of Organic Chemistry. Available at: [Link]]

-

Viveros-Ceballos, J. L., et al. (2025). Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones. The Journal of Organic Chemistry, 90(4). (Note: This is a representative citation based on the provided search snippets, illustrating the type of research in this area).[3]

-

Evans, D. A., et al. (2002). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Journal of the American Chemical Society. Available at: [Link]]

-

ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. (Diagram and conditions). Available at: [Link]5]

-

Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. Available at: [Link]2]

-

Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. Available at: [Link]1]

-

No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Available at: [Link]]

-

Longdom Publishing. (2017). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Chromatography & Separation Techniques. Available at: [Link]]

Sources

Advanced Analytical Protocols for the Separation of Octahydro-1H-indole-2-carboxylic Acid (OIC) Isomers

Executive Summary & Scientific Context

Octahydro-1H-indole-2-carboxylic acid (OIC) is a non-proteinogenic bicyclic amino acid and a critical pharmacophore in the synthesis of "pril" class ACE inhibitors. Its stereochemical complexity poses a unique analytical challenge: the molecule possesses three chiral centers (C2, C3a, and C7a), theoretically yielding eight stereoisomers (four enantiomeric pairs).[1]

-

(2S, 3aS, 7aS)-OIC : The requisite intermediate for Perindopril .[1][2]

-

(2S, 3aR, 7aS)-OIC : The requisite intermediate for Trandolapril .[1][3]

The Analytical Challenge:

-

Lack of Chromophore: Native OIC lacks a conjugated

-system, rendering standard UV-Vis detection (254 nm) ineffective. -

Stereochemical Similarity: Diastereomers exhibit similar pKa values and hydrophobicity, requiring high-efficiency stationary phases for baseline resolution.

-

Enantiomeric Resolution: Standard C18 stereoselectivity is limited to diastereomers; enantiomeric separation requires chiral selectors or derivatization.

This guide details two validated workflows: a Direct HPLC-RID method for routine diastereomer profiling and a Derivatization-based Chiral HPLC method for trace enantiomeric impurity quantification.

Strategic Method Selection

The choice of method depends on the specific "Quality Attribute" being tested.

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity and selectivity requirements.

Protocol A: Direct Diastereomer Separation (HPLC-RID)

Application: Routine monitoring of reaction mixtures (hydrogenation of indoline-2-carboxylic acid) to quantify diastereomeric ratios (e.g., all-cis vs. cis-trans isomers).

Mechanistic Insight

Since OIC lacks a UV chromophore, Refractive Index Detection (RID) is the standard for direct analysis. To achieve separation on an achiral C18 column, we utilize pH-controlled ion suppression . At pH 3.0, the carboxylic acid (pKa ~3.8) is partially suppressed, and the secondary amine (pKa ~9.5) is protonated. This creates a reproducible solvated ionic radius that interacts differentially with the C18 chains based on the steric "buckling" of the fused ring system.

Chromatographic Conditions[4][5][6][7][8][9][10]

| Parameter | Specification |

| Stationary Phase | Inertsil ODS-4 (GL Sciences), 250 × 4.6 mm, 5 µm |

| Mobile Phase | 10 mM Potassium Phosphate Buffer (pH 3.[2]0) |

| Elution Mode | Isocratic |

| Flow Rate | 1.5 mL/min |

| Temperature | 35°C (Column), 35°C (Detector Cell) |

| Detection | Refractive Index (RID) |

| Injection Volume | 20 µL |

| Run Time | 35–45 minutes |

Step-by-Step Procedure

-

Buffer Preparation:

-

Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

) in 1000 mL of HPLC-grade water. -

Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (

). Critical: pH drift > 0.1 will cause retention time shifts due to the amine's sensitivity. -

Filter through a 0.45 µm Nylon membrane and degas.

-

-

System Equilibration:

-

Purge the RID reference cell with fresh mobile phase for at least 20 minutes.

-

Equilibrate the column for 60 minutes until the baseline drift is < 10 nRIU/hr. RID is highly sensitive to thermal fluctuations.

-

-

Sample Preparation:

-

System Suitability Criteria:

-

Resolution (

): > 2.0 between (2S,3aS,7aS)-OIC and nearest diastereomer. -

Tailing Factor (

): < 1.5 (Controls secondary silanol interactions). -

RSD (Area): < 2.0% (n=6).

-

Protocol B: High-Sensitivity Enantiomeric Purity (Derivatization + Chiral HPLC)

Application: Final release testing to ensure enantiomeric purity (e.g., confirming < 0.1% of the (2R, 3aR, 7aR) antipode).

Mechanistic Insight

To detect trace enantiomers, we must introduce a chromophore and use a chiral selector. We employ Phenyl Isothiocyanate (PITC) derivatization.[9] PITC reacts with the secondary amine of OIC to form a phenylthiocarbamyl (PTC) derivative, which has strong UV absorbance at 254 nm. The separation is then performed on an Ultron ES-OVM (Ovomucoid) column, which recognizes the chiral "hand" of the derivatized molecule.[10]

Derivatization Workflow

Figure 2: Pre-column derivatization workflow using PITC (Edman's Reagent).

Chromatographic Conditions[4][5][6][7][8][9][10]

| Parameter | Specification |

| Stationary Phase | Ultron ES-OVM (Shinwa Chemical), 150 × 4.6 mm, 5 µm |

| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 4.6) / Acetonitrile (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25°C |

Protocol Details

-

Derivatization Reaction:

-

Mix 100 µL of Sample Solution (1 mg/mL in water) with 100 µL of 0.5 M Borate Buffer (pH 9.0).

-

Add 50 µL of PITC reagent (10% v/v in Acetonitrile).

-

Vortex and let stand at room temperature for 20 minutes.

-

Note: High pH is required to deprotonate the amine for nucleophilic attack on PITC.

-

-

Separation:

-

Inject 10 µL of the derivatized mixture.

-

The PTC-OIC derivatives will elute with high retention. The Ovomucoid protein stationary phase discriminates based on the steric fit of the bicyclic ring and the hydrophobic phenyl group introduced by PITC.

-

Performance Data & Validation

The following performance metrics are typical for the described methods (Method A: RID; Method B: PITC-UV).

| Metric | Method A (RID - Diastereomers) | Method B (Chiral UV - Enantiomers) |

| Linearity ( | > 0.999 (0.1 - 2.0 mg/mL) | > 0.999 (0.5 - 50 µg/mL) |

| LOD | ~ 6 µg/mL | ~ 0.05 µg/mL |

| LOQ | ~ 20 µg/mL | ~ 0.15 µg/mL |

| Precision (RSD) | < 1.0% | < 2.0% |

| Specificity | Resolves SSS, SRR, RRS, RRR | Resolves Enantiomeric Pairs |

References

-

Vali, S. J., et al. (2012). "Separation and Quantification of Octahydro-1H-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector." Journal of Chromatography & Separation Techniques. Link

-

Wang, J. Z., et al. (2009). "Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization." Journal of Chromatography A. Link

-

European Patent Office. (2008).[3] "Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril." EP1724260B1.[3] Link

-

BenchChem. (2025).[2] "Application Notes and Protocols for the Quantification of Octahydro-1H-indole-2-carboxylic Acid Isomers." Link

-

Gumieniczek, A., et al. (2012). "Simultaneous Chiral Separation of Perindopril Erbumine and Indapamide Enantiomers by High Performance Liquid Chromatography." Farmacia. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. data.epo.org [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. farmaciajournal.com [farmaciajournal.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Octahydroindole and its Derivatives

Abstract: Octahydroindole and its carboxylated derivatives are pivotal chiral building blocks in the synthesis of numerous pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][2] The stereochemical purity of these intermediates is critical, as different stereoisomers can exhibit varied pharmacological activity and toxicity. This guide provides a comprehensive overview of robust High-Performance Liquid Chromatography (HPLC) methods for the separation, quantification, and purity assessment of octahydroindole stereoisomers. We will delve into the causality behind methodological choices, from column and mobile phase selection to advanced detection techniques, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

The Analytical Challenge: Chirality and Chromophores

The analysis of octahydro-1H-indole-2-carboxylic acid, a key intermediate, presents two primary challenges:

-

Stereoisomerism: The molecule possesses three chiral centers, giving rise to a complex mixture of four possible pairs of enantiomers (eight stereoisomers in total).[1][2] In pharmaceutical synthesis, typically only one specific diastereoisomer is required for the desired therapeutic effect.[2][3] Therefore, HPLC methods must be capable of resolving these closely related isomers.

-

Lack of a Strong Chromophore: Many octahydroindole derivatives are non-chromophoric, meaning they do not absorb ultraviolet (UV) light strongly.[2] This renders standard UV detection insensitive and often unsuitable for quantitative analysis, necessitating alternative detection strategies.

Strategic Method Selection for Octahydroindole Analysis

A logical approach to method selection is crucial for achieving reliable analytical results. The choice of methodology depends on the specific analytical goal, whether it is routine quantification of known isomers, determination of enantiomeric purity, or identification of unknown related substances.

Caption: Decision tree for selecting the appropriate HPLC method.

Reversed-Phase HPLC for Diastereomer Separation

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for separating compounds based on their hydrophobicity. It has been successfully applied to separate the diastereoisomers of octahydro-1H-indole-2-carboxylic acid.[1][3]

Principle of Separation

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar analytes interact more strongly with the stationary phase and are retained longer. For the diastereomers of octahydroindole carboxylic acid, subtle differences in their three-dimensional structure lead to slight variations in their hydrophobicity, allowing for their separation on a C18 column.[1][3]

The Challenge of Detection: Refractive Index Detector (RID)

Given the non-chromophoric nature of the analyte, a universal detector that does not rely on light absorption is required. The Refractive Index Detector (RID) is an excellent choice for this application.[2]

-

Causality: An RID measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. This makes it a universal detector, capable of detecting any compound that has a different refractive index from the mobile phase. However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[]

Alternative Detection: Pre-Column Derivatization

An alternative strategy involves chemically modifying the analyte before HPLC analysis to attach a UV-active tag. This process, known as derivatization, makes the compound detectable by a standard UV detector. The AccQ-Tag method, for example, uses a reagent to create highly fluorescent derivatives of amino acids, a technique that can be adapted for octahydro-1H-indole-2-carboxylic acids.[3]

Chiral HPLC for Enantiomeric Purity

While RP-HPLC can separate diastereomers, it cannot resolve enantiomers. For this, a chiral stationary phase (CSP) is required.[5] The separation of enantiomers is critical in drug development as they can have different pharmacological and toxicological profiles.

Principle of Chiral Recognition

CSPs create a chiral environment within the column. Enantiomers interact differently with the chiral selector of the CSP, forming transient diastereomeric complexes with different stability constants.[6] This differential interaction, often explained by the "three-point interaction" model, leads to different retention times and, thus, separation.[5] Cyclodextrin-based columns, for instance, have been successfully used for the chiral separation of Trandolapril.[3]

Advanced Methods: UPLC-MS/MS for Ultimate Sensitivity and Specificity

For comprehensive analysis, especially in impurity profiling and metabolite identification, coupling Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS) is the gold standard.[7][8]

-

Expertise & Causality: UPLC utilizes smaller particle size columns (<2 µm), which provides higher resolution and faster analysis times compared to traditional HPLC.[8] The mass spectrometer acts as a highly selective and sensitive detector. It measures the mass-to-charge ratio (m/z) of the analytes, providing molecular weight information for peak identification.[9] In MS/MS mode, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This provides a unique "fingerprint" for the compound, allowing for unambiguous identification and quantification even at trace levels in complex matrices.[10][11]

Experimental Protocols and Workflows

General HPLC Analysis Workflow

The overall process from sample receipt to final data analysis follows a structured workflow to ensure accuracy and reproducibility.

Caption: General experimental workflow for HPLC analysis.

Protocol 1: RP-HPLC with RID for Diastereomer Quantification

This protocol is adapted from methodologies developed for the separation of octahydro-1H-indole-2-carboxylic acid isomers.[1][12]

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a 10 mM potassium phosphate buffer. Adjust the pH to 3.0 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Standard Preparation: Accurately weigh and dissolve the octahydro-1H-indole-2-carboxylic acid reference standard in the mobile phase to a final concentration of approximately 5 mg/mL.

-

Sample Preparation: Dissolve the sample in the mobile phase to achieve a similar target concentration as the standard. Filter the solution through a 0.22 µm syringe filter prior to injection.[13][14]

-

Chromatographic Conditions:

-

Set up the HPLC system according to the parameters in Table 1.

-

Allow the system to equilibrate until a stable baseline is achieved on the RID.

-

-

Analysis: Inject 10 µL of the standard and sample solutions.

-

Data Processing: Identify and integrate the peaks corresponding to the different diastereoisomers based on their retention times. Quantify the isomers using the external standard method.

Table 1: Chromatographic Conditions for Diastereomer Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Inertsil ODS-4 (250 x 4.6 mm, 5 µm) or equivalent C18 | Provides excellent retention and resolution for the isomers.[1] |

| Mobile Phase | 10 mM Potassium Phosphate Buffer, pH 3.0 | The acidic pH ensures the carboxylic acid group is protonated, leading to better retention and peak shape on the C18 column. |

| Flow Rate | 1.5 mL/min | Optimized for good separation within a reasonable run time.[1] |

| Column Temp. | 35°C | Maintaining a constant temperature is critical for reproducible retention times and RID stability.[1] |

| Injection Vol. | 10 µL | A small injection volume helps maintain sharp peaks. |

| Detector | Refractive Index Detector (RID) | Necessary for detecting non-chromophoric analytes.[2] |

Protocol 2: Chiral HPLC for Enantiomeric Purity of Trandolapril Intermediate

This protocol is based on established principles of chiral chromatography.[3][15]

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and a buffered aqueous solution (e.g., 40:60 v/v acetonitrile: 0.087 M ammonium dihydrogen phosphate).[3] Filter and degas. Note: The optimal mobile phase will depend on the specific chiral column used and should be determined empirically.

-

Sample Preparation: Dissolve the sample (e.g., synthetic Trandolapril or its key intermediate) in the mobile phase. Filter through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Set up the HPLC system according to the parameters in Table 2.

-

Equilibrate the chiral column thoroughly until a stable baseline is achieved.

-

-

Analysis: Inject 20 µL of the sample solution.

-

Data Processing: Integrate the peaks corresponding to the different enantiomers. Calculate the enantiomeric purity by expressing the peak area of the desired enantiomer as a percentage of the total area of both enantiomer peaks.

Table 2: Example Chromatographic Conditions for Chiral Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Cyclobond™ I 2000 (β-cyclodextrin) (250 x 4.6 mm) or equivalent CSP | The chiral selector (β-cyclodextrin) provides the necessary environment for enantiomeric recognition and separation.[3] |

| Mobile Phase | Acetonitrile / 0.087 M NH₄H₂PO₄ (40:60, v/v) | The mobile phase composition influences the interaction between the analyte and the CSP, affecting resolution. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[3] |

| Column Temp. | Ambient or controlled (e.g., 25°C) | Temperature control enhances reproducibility. |

| Injection Vol. | 20 µL |

| Detector | UV at 220 nm | If the final product (like Trandolapril) has a chromophore, UV detection can be used. Otherwise, MS detection is preferred.[3] |

Method Validation: Ensuring Trustworthiness

To ensure that the analytical methods are reliable and suitable for their intended purpose, they must be validated according to guidelines from the International Council for Harmonisation (ICH).[16][17]

Table 3: Key Validation Parameters

| Parameter | Description | Acceptance Criteria Example |

|---|---|---|

| Specificity | Ability to assess the analyte in the presence of other components (impurities, degradants).[18] | The analyte peak should be free from interference from placebo and known impurities. Peak purity should be confirmed. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration.[1] | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[12] |

| Accuracy | The closeness of the test results to the true value.[18] | Recovery of 98.0% to 102.0% for assay; 80-120% for impurities.[18] |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly.[18] | Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 3.0%. |

| LOD & LOQ | Limit of Detection & Limit of Quantitation. The lowest amount of analyte that can be detected and quantified, respectively.[19] | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[19] |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19] | The results should remain within acceptable limits when parameters like mobile phase pH, column temperature, or flow rate are slightly varied. |

Conclusion

The successful analysis of octahydroindole and its derivatives by HPLC requires a strategic approach that addresses the inherent challenges of stereoisomerism and weak UV absorbance. For routine diastereomer quantification, RP-HPLC with refractive index detection offers a simple and cost-effective solution. When enantiomeric purity is the critical quality attribute, chiral HPLC is indispensable. For the highest level of sensitivity, selectivity, and structural confirmation required in modern drug development, UPLC-MS/MS is the method of choice. By understanding the principles behind each technique and implementing robust, validated protocols, researchers can confidently ensure the quality and purity of these vital pharmaceutical intermediates.

References

-

Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science & Separation Techniques, 3(5). Available at: [Link]

-

Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. Available at: [Link]

-

D'Souza, R., & Kumar, V. (2022). Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). How To Start Method Validation-Related Substances. Scribd. Available at: [Link]

-

Anonymous. (2025). Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. Available at: [Link]

-

Babu, V. V. S., Sudhakar, V., & Murthy, T. G. K. (2011). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Chromatographic Science & Separation Techniques. Available at: [Link]

-

Greyhound Chromatography. (2023). How To Prepare a Sample for HPLC Analysis. Greyhound Chromatography. Available at: [Link]

-

Sochanik, A., & Boratynski, J. (2001). A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Acta Poloniae Pharmaceutica - Drug Research, 58(6), 423-427. Available at: [Link]

-

Organomation. (n.d.). HPLC Sample Preparation. Organomation. Available at: [Link]

-

Anonymous. (2012). Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry. American Pharmaceutical Review. Available at: [Link]

-

Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]

-

Nacalai Tesque, Inc. (n.d.). 4. Sample Pretreatment for HPLC. Nacalai Tesque, Inc. Available at: [Link]

-

GL Sciences. (n.d.). Normal Phase HPLC Columns. GL Sciences. Available at: [Link]

-

Stolarczyk, M., et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available at: [Link]

-

Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carbo. Longdom Publishing. Available at: [Link]

-

Wilson, W. B., et al. (2018). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Ilisz, I., Aranyi, A., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

-

Sochanik, A., & Boratynski, J. (2001). A study on the stereochemical purity of trandolapril and octahydro-1 H-indole-2-carboxylic acid by HPLC method. ResearchGate. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

LCGC International. (2020). Mass Detection for Chromatographers. LCGC International. Available at: [Link]

-

News-Medical.Net. (2023). Recent Advances in HPLC-MS for Pharmaceutical Analysis. News-Medical.Net. Available at: [Link]

-

Wang, M., et al. (2023). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI. Available at: [Link]

-

International Journal of Research Trends and Innovation. (2023). high pressure liquid chromatography – mass spectroscopy in disease diagnosis. ijrti.org. Available at: [Link]

-

Pěnčík, A., et al. (2013). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry. Available at: [Link]

-

Garcia-Moreno, J., et al. (2021). Ultrahigh-Performance Liquid Chromatography (UHPLC)-Tandem Mass Spectrometry (MS/MS) Quantification of Nine Target Indoles in Sparkling Wines. ResearchGate. Available at: [Link]

-

Sharma, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules. Available at: [Link]

-

Waters. (n.d.). Targeted UPLC-MS/MS Analysis of Oxylipins. Waters. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. ptfarm.pl [ptfarm.pl]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. news-medical.net [news-medical.net]

- 8. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) [mdpi.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. waters.com [waters.com]

- 12. longdom.org [longdom.org]

- 13. greyhoundchrom.com [greyhoundchrom.com]

- 14. nacalai.com [nacalai.com]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. scribd.com [scribd.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of rel-(3aR,7aR)-Octahydro-2H-indol-2-one

Welcome to the technical support guide for the synthesis of rel-(3aR,7aR)-Octahydro-2H-indol-2-one, a saturated bicyclic lactam and a valuable building block in medicinal chemistry. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed protocols, and troubleshooting workflows.

Section 1: Overview of Synthetic Strategies

The synthesis of the cis-fused octahydroindolone core can primarily be achieved through two robust pathways: the Beckmann rearrangement of a corresponding bicyclic ketoxime and the catalytic hydrogenation of an unsaturated precursor like indole-2-one. Each route presents a unique set of advantages and challenges related to yield, stereocontrol, and byproduct formation.

Caption: High-level overview of the two primary synthetic routes to the target lactam.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, providing explanations grounded in chemical principles and supported by literature.

Category A: Low Reaction Yield

Q1: My Beckmann rearrangement of cis-bicyclo[4.3.0]nonan-2-one oxime results in a low yield of the desired lactam. What are the common causes?

A1: Low yields in the Beckmann rearrangement are frequently traced back to three critical areas: the choice of acid catalyst, reaction conditions, and the quality of the starting oxime.

-

Mechanism & Catalyst Choice: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[1] The subsequent step is a concerted[2][3]-shift of the alkyl group that is anti-periplanar to the leaving group.[4][5] Strong Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are standard, but forcing conditions (high temperatures >130°C) can lead to degradation or competing side reactions.[5] Using milder reagents like p-toluenesulfonyl chloride (TsCl) or phosphorus pentachloride (PCl₅) can sometimes improve yields by avoiding harsh acidic environments.[5]

-

Reaction Conditions: The reaction is highly sensitive to temperature. Excessive heat can promote the Beckmann fragmentation, a competing reaction that cleaves the C-C bond to form a nitrile, especially if the migrating group can form a stable carbocation.[6] Ensure precise temperature control and start with optimized literature conditions. The presence of water can also hinder the reaction by competing with the oxime for the acid catalyst.

-

Oxime Quality: The starting oxime may exist as a mixture of (E) and (Z) isomers. Since the rearrangement is stereospecific, only the isomer with the migrating group (the cyclohexyl methylene) anti to the hydroxyl group will yield the desired octahydroindolone.[6] Isomerization can occur under acidic conditions, leading to a mixture of regioisomeric lactams and reducing the yield of the target product.[5] It is crucial to either use a stereochemically pure oxime or choose conditions that minimize isomerization.

Q2: The catalytic hydrogenation of my indole-2-one precursor is slow or incomplete. How can I improve the conversion rate?

A2: Incomplete hydrogenation of indole derivatives often stems from catalyst deactivation, suboptimal reaction parameters, or inherent substrate stability.

-

Catalyst Deactivation: The aromatic indole nucleus is highly resonance-stabilized, making its reduction challenging.[2] Furthermore, the nitrogen atom in the substrate or the product (a secondary amine/amide) can act as a Lewis base and poison the surface of noble metal catalysts like Platinum (Pt) or Palladium (Pd), hindering their activity.[2]

-

Optimizing Conditions: To overcome the aromatic stability, forcing conditions such as high hydrogen pressure (e.g., 70-150 bar) and elevated temperatures may be necessary.[7] However, this also increases the risk of over-reduction. A more robust strategy is to disrupt the aromaticity by adding a Brønsted acid (e.g., p-toluenesulfonic acid).[2] Protonation at the C-3 position generates a non-aromatic iminium ion, which is much more susceptible to hydrogenation under milder conditions (e.g., room temperature, moderate H₂ pressure).[2]

-

Choice of Catalyst & Solvent: Platinum on carbon (Pt/C) or platinum(IV) oxide (PtO₂) are highly effective catalysts.[2][8] Rhodium-based catalysts have also shown excellent reactivity.[9] The choice of solvent is also critical; polar solvents like acetic acid or water can facilitate the reaction, especially when an acid co-catalyst is used.[2][8]

Category B: Diastereomeric Impurity Issues

Q1: My final product is contaminated with the trans-fused isomer. How can I improve the cis-selectivity?

A1: Achieving high cis-diastereoselectivity is fundamental to this synthesis and depends entirely on controlling the stereochemistry of the key bond-forming step in your chosen route.

-

For the Hydrogenation Route: The stereochemical outcome is determined by the way the substrate adsorbs onto the catalyst surface. Hydrogen is delivered from the catalyst surface to one face of the molecule. For precursors like indoline-2-carboxylic acid, hydrogenation using a catalyst like PtO₂ in acetic acid typically results in the syn-addition of hydrogen, leading to the desired cis-fused product.[8] To maximize cis-selectivity, ensure the catalyst is of high activity and that the reaction conditions (solvent, temperature) favor a single mode of substrate adsorption.

-

For the Beckmann Rearrangement Route: The stereochemistry of the product is directly dictated by the stereochemistry of the starting bicyclic ketone. The rearrangement itself does not affect the existing ring fusion. Therefore, to obtain the cis-fused lactam, you must start with the cis-fused bicyclic ketone oxime (cis-bicyclo[4.3.0]nonan-2-one oxime). Any trans-fused ketone present in your starting material will inevitably lead to the corresponding trans-fused lactam. Meticulous purification of the precursor ketone is essential.

Caption: Decision workflow for addressing trans-isomer contamination.

Q2: How can I effectively separate the cis and trans diastereomers of octahydro-2H-indol-2-one?

A2: Diastereomers have different physical properties, which can be exploited for separation. The two most common and effective methods are column chromatography and recrystallization.

-

Column Chromatography: Silica gel column chromatography is often the first method to attempt. Since the cis and trans isomers have different shapes, they will likely exhibit different polarities and interact with the stationary phase differently. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to find an eluent that provides baseline separation.[10] Thin-Layer Chromatography (TLC) should be used to develop the optimal solvent system before scaling up to a column.

-

Recrystallization: If a suitable solvent can be found in which the two diastereomers have significantly different solubilities, fractional crystallization can be a highly effective and scalable purification method.[11] This requires screening various solvents to find one where the desired cis-isomer crystallizes out, leaving the trans-isomer in the mother liquor (or vice-versa). This method can sometimes yield material of very high diastereomeric purity.

Category C: Side Product Formation

Q1: During the hydrogenation of indole-2-one, I'm observing significant formation of octahydroindole (the amine) instead of the desired lactam. Why is this happening?

A1: This is a classic case of over-reduction. The target molecule is a lactam (a cyclic amide). While amides are generally less reactive to catalytic hydrogenation than alkenes or imines, they can be reduced to the corresponding amine under harsh conditions.

-

Reaction Conditions: High temperatures, very high hydrogen pressures, and prolonged reaction times can provide enough energy to reduce the amide carbonyl group.[2] This is particularly problematic with highly active catalysts.

-

Prevention: The key is to find a "sweet spot" in the reaction conditions that is sufficient to reduce the aromatic ring but not the amide.

-

Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

-

Moderate the Pressure: Avoid excessively high H₂ pressures.

-

Monitor the Reaction: Use techniques like TLC, GC, or HPLC to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the subsequent, slower reduction of the product lactam.

-

Acid Catalysis: As mentioned previously, using a Brønsted acid additive allows for the hydrogenation of the aromatic ring under much milder conditions, significantly reducing the risk of over-reduction of the lactam.[2]

-

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Beckmann Rearrangement

This protocol describes the synthesis from cis-bicyclo[4.3.0]nonan-2-one.

Step 1: Oxime Formation

-

To a solution of cis-bicyclo[4.3.0]nonan-2-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting ketone by TLC.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime. Confirm structure by ¹H NMR and MS.

Step 2: Beckmann Rearrangement

-

Caution: Polyphosphoric acid (PPA) is highly viscous and corrosive. Handle with care in a fume hood.

-

Pre-heat PPA (10x weight of oxime) to 80-90 °C in a round-bottom flask equipped with a mechanical stirrer.

-

Add the ketoxime from Step 1 portion-wise to the hot PPA over 15-20 minutes, ensuring the internal temperature does not exceed 125 °C.

-

Stir the mixture at 120 °C for 30-60 minutes. Monitor the reaction by taking aliquots, quenching with water/ice, neutralizing, extracting, and analyzing by TLC or GC.

-

Cool the reaction mixture to ~60 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is ~8-9.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure rel-(3aR,7aR)-Octahydro-2H-indol-2-one.

Protocol 2: Synthesis via Catalytic Hydrogenation

This protocol describes the synthesis from (S)-indoline-2-carboxylic acid as a representative precursor.

-

Charge a high-pressure hydrogenation vessel with (S)-indoline-2-carboxylic acid (1.0 eq), platinum(IV) oxide (PtO₂, 0.1 eq by weight), and glacial acetic acid as the solvent.[8]

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas to 50-60 psi.

-

Heat the mixture to 60 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction for the consumption of starting material.

-

After completion, cool the vessel to room temperature and carefully vent the hydrogen pressure.

-

Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with acetic acid.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

The resulting crude product contains a mixture of diastereomers. The desired (S,S,S)-isomer (a specific enantiomer of the cis-fused product) can be isolated and purified via recrystallization from ethanol.[8]

Section 4: Data Summary Tables

Table 1: Comparison of Reagents for Beckmann Rearrangement

| Catalyst / Reagent | Typical Conditions | Advantages | Disadvantages | Reference(s) |

| H₂SO₄ | Concentrated, 100-130 °C | Inexpensive, powerful | Harsh conditions, potential for charring/side reactions | [1],[4] |

| Polyphosphoric Acid (PPA) | 100-130 °C | Effective, good medium | Viscous, difficult to work with, harsh conditions | [1] |

| p-Toluenesulfonyl Chloride (TsCl) | Pyridine, 0 °C to RT | Milder conditions, less oxime isomerization | Requires stoichiometric amounts, pyridine solvent | [5] |

| Phosphorus Pentachloride (PCl₅) | Ether or CH₂Cl₂, 0 °C | Low temperature, less isomerization | Stoichiometric, corrosive, generates HCl | [5] |

| Cyanuric Chloride / ZnCl₂ | Acetonitrile, Reflux | Catalytic, mild | Requires co-catalyst, can be substrate-specific | [6] |

Table 2: Typical Conditions for Catalytic Hydrogenation of Indole Precursors

| Catalyst | H₂ Pressure | Temperature | Solvent | Key Features | Reference(s) |

| PtO₂ | 50-60 psi (atm. possible) | 25-60 °C | Acetic Acid | High cis-selectivity for indoline-2-carboxylic acid | [8] |

| Pt/C | Moderate (e.g., 5 bar) | Room Temp | Water | "Green" conditions, requires acid additive for efficiency | [2] |

| Rh/C | High (70-100 bar) | 25-100 °C | Ethers, Hexane | Effective for complete saturation of N-protected indoles | [7] |

| Pd/C | Gram-scale | - | - | Used in gram-scale synthesis of related structures | [3] |

References

-

Dabiri, M., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. Available at: [Link]

-

Neubauer, T., et al. (2022). Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. Angewandte Chemie. Available at: [Link]

-

Wang, D., et al. (2021). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC. Available at: [Link]

-

Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Beckmann rearrangement. Wikipedia. Available at: [Link]

-

J&K Scientific. (2025). Beckmann Rearrangement. J&K Scientific LLC. Available at: [Link]

- Sochinaz Societe Chimique de Vionnaz SA. (2008). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. Google Patents.

-

El-Faham, A., et al. (2012). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. PMC. Available at: [Link]

- ScinoPharm Taiwan Ltd. (2011). Processes for the synthesis of (2s, 3ar, 7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril. Google Patents.

-

Gawley, R. E. (2004). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions. Available at: [Link]

- Tianjin University. (2011). Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid. Google Patents.

-

European Patent Office. (2008). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. EPO. Available at: [Link]

-

University of Groningen. (2010). Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-de. University of Groningen Research Database. Available at: [Link]

-

Zhang, W., et al. (2022). Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles. Organic Letters. Available at: [Link]

-

Morawska, M., & Kaczmarek, L. (2002). A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Acta Poloniae Pharmaceutica. Available at: [Link]

- Zhejiang Huahai Pharmaceutical Co. Ltd. (2011). Method for separating and purifying substituted indazole isomers. Google Patents.

-

Sun, Y., et al. (2015). Transition-Metal-Based Dearomatization Strategy for the Synthesis of Functionalized cis-Tetrahydro-2-Oxindoles. PMC. Available at: [Link]

-

McDonagh, A. F., et al. (1983). Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX. PubMed. Available at: [Link]

-

Nájera, C., et al. (2016). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Arkivoc. Available at: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Synthesis of 3, 3-Di(indolyl)indolin-2-one in the Presence of Iron Nanocatalysts. Organic Chemistry Research. Available at: [Link]

-

Toumi, N., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC. Available at: [Link]

-

Wang, Y., et al. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC. Available at: [Link]

-

ResearchGate. (2025). Synthesis of Enantiopure cis - and trans -Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones. ResearchGate. Available at: [Link]

-

Sharma, V., et al. (2018). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Organic Synthesis. Available at: [Link]

-

Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]

-

Rotachrom Technologies. (2024). Unraveling the Separation and Enrichment of Vitamin E Isomers: A Focus on Tocotrienols. Rotachrom Technologies. Available at: [Link]

-

Bénéteau, R., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. Available at: [Link]

-

ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? ResearchGate. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]